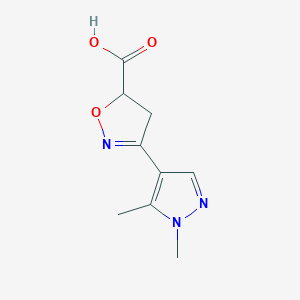

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-(1,5-dimethylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-5-6(4-10-12(5)2)7-3-8(9(13)14)15-11-7/h4,8H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOAJPLZKUVIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)C2=NOC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Detailed Synthetic Routes

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Pyrazole Formation | Hydrazine, 1,3-diketone | Acidic/Basic conditions |

| 2 | Isoxazole Formation | β-keto nitrile, hydroxylamine | Cyclization reaction |

| 3 | Ring Coupling | Carboxylic acid derivative | Coupling reaction |

In industrial settings, the production of this compound may involve optimized synthetic routes that focus on enhancing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals.

Optimization Techniques

Continuous Flow Reactors : These systems allow for better control of reaction conditions and can improve yields by maintaining optimal temperatures and concentrations throughout the reaction process.

Advanced Purification Techniques : Methods such as recrystallization from mixed solvents (e.g., dimethylformamide and ethanol) are commonly used to purify the final product effectively.

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid can participate in various chemical reactions:

Types of Reactions

Oxidation : Can be oxidized to form oxides using agents like potassium permanganate or hydrogen peroxide.

Reduction : Reduction reactions can yield alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution : The compound can undergo substitution reactions involving halogens or nucleophiles under various conditions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Varies by substrate |

| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |

| Substitution | Halogens, nucleophiles | Varies by substrate |

The characterization of this compound employs several analytical techniques:

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) : Used for determining proton and carbon environments within the molecule.

Fourier Transform Infrared Spectroscopy (FTIR) : Confirms functional groups present in the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.

Data Summary

| Technique | Purpose |

|---|---|

| NMR | Assigns proton/carbon environments |

| FTIR | Confirms functional groups |

| ESI-MS | Validates molecular weight |

Analyse Chemischer Reaktionen

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of 4,5-dihydroisoxazole compounds exhibit significant antimicrobial properties. The incorporation of the pyrazole moiety enhances the activity against a range of bacteria and fungi. Studies have demonstrated that specific structural modifications can lead to improved efficacy against resistant strains of pathogens .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Cancer Research

Preliminary studies indicate that 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid may possess anticancer properties. It has shown potential in inhibiting tumor cell proliferation in various cancer types through mechanisms that may involve apoptosis induction and cell cycle arrest . Further research is needed to elucidate these mechanisms and optimize its structure for enhanced activity.

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its potential as a pesticide. Its unique structure allows it to interact with biological systems in pests, leading to effective pest control without significant toxicity to non-target organisms. Field trials have shown promising results in controlling common agricultural pests .

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator. It has been observed to enhance seed germination and improve overall plant vigor under stress conditions. This application could be particularly beneficial in sustainable agriculture practices aimed at improving crop resilience .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composite materials .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various therapeutic agents can improve the bioavailability and targeted delivery of drugs .

Case Studies

Wirkmechanismus

The mechanism by which 3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammation or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

*LogP values estimated based on analogous compounds .

Key Observations:

- Rotatable Bonds : All analogs have ≤3 rotatable bonds, aligning with Veber’s rule for improved oral bioavailability (≤10 rotatable bonds) .

- Polar Surface Area (PSA) : While explicit PSA data are unavailable, the carboxylic acid group and heterocyclic nitrogen atoms likely contribute to moderate PSA (~80–100 Ų), favorable for membrane permeability .

Commercial and Research Accessibility

Biologische Aktivität

3-(1,5-Dimethyl-1H-pyrazol-4-YL)-4,5-dihydroisoxazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure that can be represented as follows:

- Molecular Formula : C₉H₁₃N₃O₃

- Molecular Weight : Approximately 197.22 g/mol

The structural features include a pyrazole ring and an isoxazole moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- In vitro studies have demonstrated that the compound shows significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to standard antibiotics.

-

Enzyme Inhibition :

- The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It demonstrated strong inhibition with IC₅₀ values significantly lower than those of reference compounds, suggesting potential use in treating conditions like Alzheimer's disease and urinary tract infections.

-

Anti-inflammatory Properties :

- Preliminary studies indicate that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have been proposed:

- Enzyme Binding : The structural similarity to known enzyme substrates suggests that the compound may interact with active sites of enzymes such as AChE.

- Cell Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, allowing it to exert effects on intracellular targets.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

- Antibacterial Study :

- Enzyme Inhibition Assays :

- Anti-inflammatory Effects :

Data Table Summary

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-(1,5-dimethyl-1H-pyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives?

The compound is typically synthesized via cyclization reactions involving active methylene intermediates. For example, refluxing a mixture of 3,5-diaryl-4,5-dihydro-1Н-pyrazole with ethanol under acidic conditions yields the target dihydroisoxazole scaffold. Purification often involves recrystallization from a dimethylformamide (DMF)-ethanol (1:1) mixture to achieve high purity .

Q. How is the structural elucidation of this compound performed using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, with parameters like R-factors (R1, wR2) and residual electron density maps ensuring accuracy. Hydrogen bonding and torsion angles are analyzed to validate the stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, with shifts in the pyrazole and dihydroisoxazole regions (e.g., δ 2.3–2.6 ppm for methyl groups).

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).

- ESI-MS : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can molecular docking studies predict the biological interactions of this compound?

Tools like AutoDock Vina enable binding affinity predictions. Key steps include:

- Preparing ligand (compound) and receptor (e.g., enzyme) files in PDBQT format.

- Setting up a grid box around the active site (e.g., human dihydrofolate reductase, PDB: 1KMS).

- Running multithreaded simulations to generate docking poses, scored by binding energy (ΔG). Hydrogen bonds and hydrophobic interactions are analyzed using PyMOL or UCSF Chimera .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., tautomerism in solution vs. solid state) are addressed via:

Q. How can hydrogen bonding networks influence the compound’s stability and reactivity?

Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs) in the crystal lattice. Strong O–H···N or N–H···O interactions stabilize the dihydroisoxazole ring, reducing hydrolysis susceptibility. This is critical for designing derivatives with enhanced shelf-life .

Q. What challenges arise in refining high-twinned or low-resolution crystallographic data for this compound?

SHELXL’s twin refinement module (TWIN/BASF commands) handles twinning by applying batch scale factors. For low-resolution data (<1.0 Å), restraints on bond lengths/angles and isotropic displacement parameters (Ueq) improve model reliability. Validation tools like PLATON ensure adherence to IUCr standards .

Q. How is purity assessed, and what analytical thresholds are acceptable for pharmacological studies?

- HPLC : Purity ≥95% with a symmetrical peak (asymmetry factor <1.2).

- Elemental analysis : C, H, N percentages within ±0.4% of theoretical values.

- Thermogravimetric analysis (TGA) : Confirms absence of solvent/moisture (<0.5% weight loss below 150°C) .

Methodological Insights

Q. What experimental design considerations optimize the synthesis yield of this compound?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.

- Catalyst screening : Lewis acids like ZnCl2 accelerate imine formation.

- Reaction monitoring : In situ FT-IR tracks carbonyl group consumption to determine endpoint .

Q. How are computational and experimental data integrated to validate the compound’s electronic properties?

Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These are compared with experimental UV-Vis spectra (e.g., λmax shifts in solvents) to correlate electronic structure with solvatochromism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.